molecular formula C17H16N2O5 B12619336 4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one CAS No. 921819-99-0

4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B12619336
CAS No.: 921819-99-0
M. Wt: 328.32 g/mol
InChI Key: DMSBLONOXIBOMA-UHFFFAOYSA-N
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Description

4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound featuring a trimethoxyphenyl group and an oxadiazole ring. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making it a valuable component in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 3,4,5-trimethoxybenzohydrazide with appropriate cyclohexadienone derivatives under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). The compound inhibits these targets, leading to disruption of cellular processes such as microtubule polymerization and protein folding . Additionally, it may trigger oxidative stress and caspase activation, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of the trimethoxyphenyl group and the oxadiazole ring, which confer a broad spectrum of biological activities. Its ability to inhibit multiple molecular targets and its potential for diverse therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

921819-99-0

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenol

InChI

InChI=1S/C17H16N2O5/c1-21-13-8-11(9-14(22-2)15(13)23-3)17-18-16(19-24-17)10-4-6-12(20)7-5-10/h4-9,20H,1-3H3

InChI Key

DMSBLONOXIBOMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CC=C(C=C3)O

Origin of Product

United States

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